
(4R,4''R)-2,2''-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,4’‘R)-2,2’'-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) is a complex organic compound that belongs to the class of bis-oxazoline derivatives. These compounds are known for their chiral properties and are often used in asymmetric synthesis and catalysis. The unique structure of this compound, featuring multiple phenyl groups and oxazoline rings, makes it a subject of interest in various fields of chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’‘R)-2,2’'-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings can be synthesized through the cyclization of amino alcohols with carboxylic acids or their derivatives.
Coupling Reaction: The two oxazoline units are then coupled with a central phenylpropane moiety. This step often requires the use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance the reaction rate.
Solvents: Selecting appropriate solvents to dissolve reactants and control the reaction environment.
Temperature and Pressure: Adjusting temperature and pressure to favor the desired reaction pathway.
化学反应分析
Types of Reactions
(4R,4’‘R)-2,2’'-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones.
Reduction: The oxazoline rings can be reduced to form amino alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO4 (potassium permanganate), CrO3 (chromium trioxide).
Reducing Agents: LiAlH4 (lithium aluminum hydride), NaBH4 (sodium borohydride).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Amino alcohols.
Substitution Products: Halogenated or nitrated phenyl derivatives.
科学研究应用
Chemistry
Asymmetric Synthesis: Used as a chiral ligand in catalytic asymmetric synthesis.
Catalysis: Functions as a catalyst in various organic reactions, including Diels-Alder reactions and hydrogenations.
Biology and Medicine
Drug Development: Potential use in the synthesis of chiral drugs.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industry
Material Science: Used in the development of new materials with specific chiral properties.
Chemical Manufacturing: Employed in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism by which (4R,4’‘R)-2,2’'-(1-Phenylpropane-2,2-diyl)bis(4,5,5-triphenyl-4,5-dihydrooxazole) exerts its effects typically involves:
Chiral Induction: The compound induces chirality in the reaction environment, leading to the formation of enantiomerically enriched products.
Molecular Targets: It interacts with specific molecular targets, such as enzymes or receptors, to catalyze or inhibit reactions.
Pathways: The compound may participate in various biochemical pathways, influencing the outcome of reactions.
相似化合物的比较
Similar Compounds
Bis-oxazolines: Other bis-oxazoline derivatives with different central moieties.
Chiral Ligands: Compounds like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) and TADDOL (α,α,α’,α’-tetraaryl-1,3-dioxolane-4,5-dimethanol).
Uniqueness
Structural Complexity: The presence of multiple phenyl groups and oxazoline rings.
Chiral Properties: High enantiomeric purity and effectiveness in asymmetric synthesis.
Versatility: Wide range of applications in different fields of research and industry.
属性
分子式 |
C51H42N2O2 |
|---|---|
分子量 |
714.9 g/mol |
IUPAC 名称 |
4,5,5-triphenyl-2-[1-phenyl-2-(4,5,5-triphenyl-4H-1,3-oxazol-2-yl)propan-2-yl]-4H-1,3-oxazole |
InChI |
InChI=1S/C51H42N2O2/c1-49(37-38-23-9-2-10-24-38,47-52-45(39-25-11-3-12-26-39)50(54-47,41-29-15-5-16-30-41)42-31-17-6-18-32-42)48-53-46(40-27-13-4-14-28-40)51(55-48,43-33-19-7-20-34-43)44-35-21-8-22-36-44/h2-36,45-46H,37H2,1H3 |
InChI 键 |
DKXZWEBAHFFNLW-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=CC=C1)(C2=NC(C(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC(C(O6)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


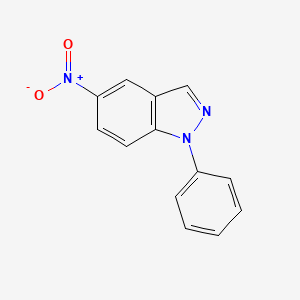

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12507315.png)
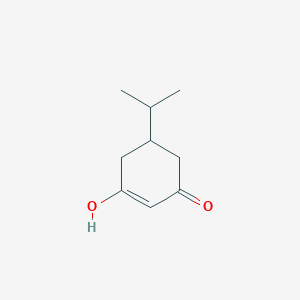
![Imidazo[1,2-c]pyrimidin-8-amine](/img/structure/B12507325.png)
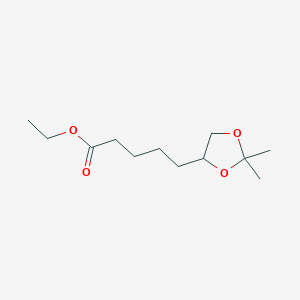
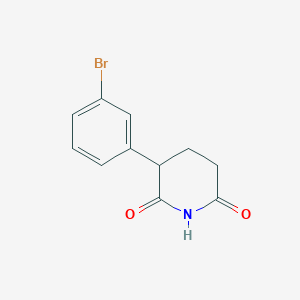

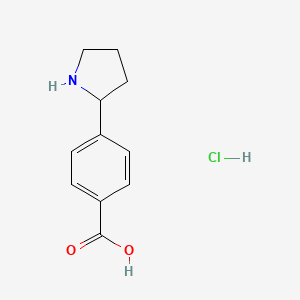
![4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine](/img/structure/B12507334.png)
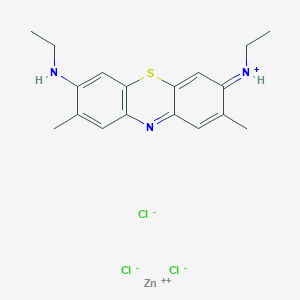
![{5-[Bis(3,5-dimethylphenyl)(hydroxy)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl}bis(3,5-dimethylphenyl)methanol](/img/structure/B12507337.png)
![Disodium 4-(2-{2,6-dioxo-5-[2-(8-sulfonatocyclodeca-1,3,5,7,9-pentaen-1-yl)hydrazin-1-ylidene]cyclohex-3-en-1-ylidene}hydrazin-1-yl)naphthalene-1-sulfonate](/img/structure/B12507345.png)
![N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine](/img/structure/B12507351.png)
